molecular formula C13H13BrN2O4S B2829561 2-bromo-3,4,5-trimethoxy-N-1,3-thiazol-2-ylbenzamide CAS No. 302805-12-5

2-bromo-3,4,5-trimethoxy-N-1,3-thiazol-2-ylbenzamide

Cat. No.: B2829561
CAS No.: 302805-12-5
M. Wt: 373.22
InChI Key: FJILMXKJBSDUEY-UHFFFAOYSA-N
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Description

2-bromo-3,4,5-trimethoxy-N-1,3-thiazol-2-ylbenzamide is an organic compound that features a benzamide core substituted with bromine, methoxy groups, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3,4,5-trimethoxy-N-1,3-thiazol-2-ylbenzamide typically involves the following steps:

    Bromination: The starting material, 3,4,5-trimethoxybenzaldehyde, undergoes bromination to introduce the bromine atom at the 2-position.

    Thiazole Formation: The brominated intermediate is then reacted with thioamide to form the thiazole ring.

    Amidation: Finally, the thiazole-containing intermediate is subjected to amidation with an appropriate amine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-3,4,5-trimethoxy-N-1,3-thiazol-2-ylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted derivative, while oxidation could produce a corresponding ketone or carboxylic acid.

Scientific Research Applications

2-bromo-3,4,5-trimethoxy-N-1,3-thiazol-2-ylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anticancer, antibacterial, or antifungal properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-3,4,5-trimethoxy-N-1,3-thiazol-2-ylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and methoxy groups can play a crucial role in binding to the target and exerting the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

    2-bromo-3,4,5-trimethoxybenzaldehyde: An intermediate in the synthetic route.

    Thiazole derivatives: Compounds containing the thiazole ring with various substitutions.

Uniqueness

2-bromo-3,4,5-trimethoxy-N-1,3-thiazol-2-ylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom, methoxy groups, and thiazole ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-bromo-3,4,5-trimethoxy-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O4S/c1-18-8-6-7(9(14)11(20-3)10(8)19-2)12(17)16-13-15-4-5-21-13/h4-6H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJILMXKJBSDUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)NC2=NC=CS2)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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